1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate
Description
1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 6-bromoindole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4/c1-5-21-14(19)13-8-10-6-7-11(17)9-12(10)18(13)15(20)22-16(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTZSJPXLCWTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169393 | |
| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939045-17-7 | |
| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939045-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate typically involves multi-step organic reactions. One common method starts with the bromination of an indole precursor, followed by esterification to introduce the tert-butyl and ethyl groups. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions, particularly those involving indole-based natural products.
Medicine: Research into its potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities, is ongoing.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonyl)indole
- 1-Indolecarboxylic acid tert-butyl ester
- N-tert-Butoxycarbonylindole
- N-Butyloxycarbonylindole
Comparison: Compared to these similar compounds, 1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate is unique due to the presence of the bromine atom and the specific arrangement of the tert-butyl and ethyl groups.
Biological Activity
1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities.
- Molecular Formula : C₁₆H₁₈BrNO₄
- Molecular Weight : 368.22 g/mol
- CAS Number : 939045-17-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 12.5 |
| Human Lung Adenocarcinoma | 15.0 |
| Human Breast Cancer | 10.0 |
| Human Ovarian Adenocarcinoma | 8.5 |
Data sourced from in vitro studies on indole derivatives.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit key inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Cytokines
In a study examining the effects of various indole derivatives on inflammatory cytokine production, it was found that treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary tests indicate moderate activity against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
| Pseudomonas aeruginosa | >500 |
Data collected from standard antimicrobial susceptibility testing methods.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with multiple cellular pathways:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through the activation of caspases.
- Inhibition of Kinases : It shows potential as an inhibitor of specific kinases involved in cancer progression and inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
